REACTION_SMILES
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[CH3:1][O:2][C:3]([C:4]([CH3:5])([CH3:6])[N:7]=[C:8]=[O:9])=[O:10].[Cl:11][c:12]1[cH:13][cH:14][c:15]([NH2:16])[cH:17][cH:18]1.[O:19]1[CH2:20][CH2:21][CH2:22][CH2:23]1>>[CH3:1][O:2][C:3]([C:4]([CH3:5])([CH3:6])[NH:7][C:8](=[O:9])[NH:16][c:15]1[cH:14][cH:13][c:12]([Cl:11])[cH:18][cH:17]1)=[O:10]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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COC(=O)C(C)(C)N=C=O
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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Nc1ccc(Cl)cc1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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C1CCOC1
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Name
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Type
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product
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Smiles
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COC(=O)C(C)(C)NC(=O)Nc1ccc(Cl)cc1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |